Dimethoxy 17-epi-Dienogest Dimethoxy 17-epi-Dienogest
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203330
InChI:
SMILES:
Molecular Formula: C₂₂H₃₁NO₃
Molecular Weight: 357.49

Dimethoxy 17-epi-Dienogest

CAS No.:

Cat. No.: VC0203330

Molecular Formula: C₂₂H₃₁NO₃

Molecular Weight: 357.49

* For research use only. Not for human or veterinary use.

Dimethoxy 17-epi-Dienogest -

Specification

Molecular Formula C₂₂H₃₁NO₃
Molecular Weight 357.49

Introduction

Chemical Characteristics and Physical Properties

Structural Features

Dimethoxy 17-epi-Dienogest possesses a complex steroid-like structure characterized by a cyclopenta[a]phenanthrene core with specific stereochemistry. The compound features two methoxy groups at position 3, creating a 3,3-dimethoxy arrangement. The critical distinguishing feature is the epimeric configuration at carbon-17, which creates the "17-epi" designation compared to the parent Dienogest molecule. The structure also contains a cyano-methyl group attached to the 17-position, which is characteristic of Dienogest and its related compounds .

Physical and Chemical Properties

The physical and chemical properties of Dimethoxy 17-epi-Dienogest have been characterized through various analytical methods. These properties are summarized in the following table:

PropertyCharacteristic
AppearanceWhite to Off-White Solid
Molecular FormulaC₂₂H₃₁NO₃
Molecular Weight357.49 g/mol
SolubilitySoluble in Chloroform, Dichloromethane, DMSO
Storage Conditions2-8°C, Protected from air and light
Purity in Commercial SamplesTypically ≥98%

These properties highlight the relatively stable nature of the compound when stored appropriately, though its sensitivity to air, light, and temperature necessitates careful handling and storage protocols .

Relationship to Dienogest Synthesis

Synthetic Pathway and Occurrence

Dimethoxy 17-epi-Dienogest emerges as a specific impurity during the multi-step synthesis of Dienogest. The compound is particularly relevant in the context of the synthetic pathway that involves deprotection of the ketal intermediate 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene (compound VII) . This process represents a critical stage in Dienogest production where stereochemical control is essential for achieving the desired configuration at carbon-17.

Formation Mechanisms

Analytical Detection and Quantification

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for detecting and quantifying Dimethoxy 17-epi-Dienogest in pharmaceutical preparations and synthesis batches. According to patent literature, the standard analytical conditions include:

ParameterSpecification
ColumnZorbax Eclipse XDB, C-8 (4.6 x 150 mm), 5 μm
Mobile PhaseWater:Acetonitrile (90:10) and (10:90)
Flow Rate1.0 mL/min
DetectionUV at 240 nm
Result ExpressionArea percentage by HPLC

This analytical methodology allows for the detection of Dimethoxy 17-epi-Dienogest at concentrations below 0.05% in Dienogest preparations, which is critical for quality control purposes .

Quality Control Standards

Pharmaceutical quality control standards typically limit the acceptable levels of Dimethoxy 17-epi-Dienogest in final Dienogest preparations. According to patent literature, high-quality Dienogest should contain:

ImpurityMaximum Acceptable Level
Dimethoxy 17-epi-Dienogest≤0.05%
Total impurities≤0.1%

These stringent requirements underscore the importance of controlling this specific impurity to ensure the safety and efficacy of Dienogest-based medications .

Purification Methods

Crystallization Techniques

The preferred method for reducing Dimethoxy 17-epi-Dienogest and other impurities in Dienogest involves crystallization from a dimethylformamide-water mixture. This approach has been demonstrated to effectively reduce impurity levels to below the required thresholds for pharmaceutical use . The process typically involves:

  • Dissolution of crude Dienogest containing impurities in dimethylformamide

  • Treatment with activated charcoal at 45-50°C

  • Filtration to remove particulates

  • Addition of water to precipitate purified Dienogest

  • Cooling to 0-5°C and maintaining for approximately 2 hours

  • Filtration and drying under reduced pressure at 40-45°C

This purification process has been shown to reduce the Dimethoxy 17-epi-Dienogest impurity to levels as low as 0.02%, well below the quality control requirement of 0.05% .

Alternative Purification Approaches

In addition to the dimethylformamide-water crystallization method, other approaches have been investigated for the reduction of Dimethoxy 17-epi-Dienogest in Dienogest preparations. These include:

Purification MethodEffectivenessPractical Considerations
Recrystallization from acetonitrileModerateLess effective than DMF-water
Multiple crystallizationsHighTime-consuming, yield reduction
Chromatographic purificationVery highCost-prohibitive for large-scale production

The selection of an appropriate purification method depends on the scale of production, required purity levels, and economic considerations .

Pharmacological Significance

Relationship to Dienogest's Therapeutic Applications

Understanding the properties and control of Dimethoxy 17-epi-Dienogest is critical given the important therapeutic applications of Dienogest. As a selective progesterone receptor agonist, Dienogest is widely used in the treatment of endometriosis, effectively relieving associated symptoms . The parent compound exerts comprehensive inhibition of abnormal estrogen production through inhibition of aromatase and 17β-hydroxysteroid dehydrogenase 1 (HSD17β1), contributing to its therapeutic effect in endometriosis management .

Research Limitations and Future Directions

Current Knowledge Gaps

Despite the importance of understanding Dimethoxy 17-epi-Dienogest as a potential impurity in Dienogest preparations, several knowledge gaps exist in the current literature:

  • Limited data on the specific biological activities of Dimethoxy 17-epi-Dienogest

  • Incomplete understanding of the structure-activity relationships compared to Dienogest

  • Limited information on potential metabolic pathways specific to this compound

  • Absence of comprehensive toxicological evaluations

These knowledge gaps represent opportunities for future research to better understand the properties and potential impacts of this compound.

Future Research Perspectives

Several promising research directions could enhance our understanding of Dimethoxy 17-epi-Dienogest:

  • Comparative receptor binding studies to evaluate potential biological activities

  • Development of more efficient analytical methods for detecting lower concentrations

  • Investigation of alternative synthetic routes that minimize formation of this impurity

  • Exploration of potential applications as a starting material for other steroidal compounds

  • Detailed structure-activity relationship studies to understand the impact of the 17-epi configuration

Such research initiatives would contribute valuable information to the pharmaceutical development of Dienogest and related compounds while enhancing quality control measures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator